Tert-butyl 3,3-difluoroazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoroazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFELMSTZXKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164448 | |
| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-59-1 | |
| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent critically impacts fluorination efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of fluoride ions, whereas dichloromethane (DCM) is preferred for Boc protection to minimize side reactions. For cyclization steps, temperatures between 0°C and room temperature are optimal to balance reaction rate and selectivity.
Catalytic Enhancements
Palladium-catalyzed hydrogenolysis is widely used for deprotecting benzyl groups. In one protocol, hydrogen gas at 1 atm with 10% Pd/C in methanol achieves complete deprotection within 2 hours. Additionally, microwave-assisted synthesis reduces reaction times for steps requiring high temperatures, such as amine alkylation.
Analytical Characterization
Successful synthesis is validated through spectroscopic and chromatographic methods:
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NMR Spectroscopy : The NMR spectrum shows two distinct fluorine signals at δ -120 to -125 ppm, confirming the difluoro substitution.
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Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the molecular ion peak to the theoretical mass of 193.19 g/mol.
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HPLC Purity : Reverse-phase HPLC with UV detection at 254 nm confirms purity >98% for pharmaceutical-grade material.
Industrial-Scale Production
Large-scale synthesis (100+ grams) employs continuous flow reactors to improve heat and mass transfer during exothermic fluorination steps. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 25–30°C |
| Fluoride Source | Cesium Fluoride |
| Yield | 85–90% |
Waste minimization is achieved through solvent recycling and aqueous workup protocols.
Chemical Reactions Analysis
Tert-butyl 3,3-difluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated azetidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated azetidine derivatives, while hydrolysis results in the formation of 3,3-difluoroazetidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 3,3-difluoroazetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: It is employed in the design and synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoroazetidine-1-carboxylate is primarily related to its reactivity and ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound is structurally analogous to other tert-butyl-protected azetidines and diazepanes. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Similarity Score | Key Properties/Applications |
|---|---|---|---|---|---|---|
| tert-Butyl 3-fluoroazetidine-1-carboxylate | 1166820-07-0 | C₈H₁₃FNO₂ | 189.19 | 3-fluoro | 0.92 | Higher ring strain; used in PET imaging |
| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 1314923-32-4 | C₁₀H₁₆F₂N₂O₂ | 234.24 | 6,6-difluoro (7-membered) | 0.91 | Enhanced solubility; CNS drug intermediates |
| tert-Butyl 3-fluoro-3-methylazetidine-1-carboxylate | 1408076-20-9 | C₉H₁₅FNO₂ | 204.22 | 3-fluoro, 3-methyl | 0.90 | Improved metabolic stability |
| tert-Butyl 3,3-difluoroazetidine-1-carboxylate | 1255666-59-1 | C₈H₁₂F₂NO₂ | 193.18 | 3,3-difluoro | — | High electronegativity; protease inhibitors |
Data Sources : Structural similarity scores derived from cheminformatics analysis ; molecular properties calculated or inferred from analogous compounds .
Key Differences
Ring Size and Strain: The target compound’s four-membered azetidine ring exhibits higher ring strain compared to seven-membered diazepane derivatives (e.g., 1314923-32-4), which may influence reactivity and binding affinity in drug-target interactions . Difluoro substitution increases electron-withdrawing effects, reducing basicity of the nitrogen atom compared to monofluoro analogs (e.g., 1166820-07-0) .
Synthetic Accessibility :
- This compound is synthesized via carbamate protection of pre-fluorinated azetidines, whereas diazepane derivatives require multi-step ring-expansion reactions .
- Fluorination methods vary: Direct fluorination (e.g., using DAST) vs. nucleophilic substitution (e.g., in 1408076-20-9) .
Stability and Reactivity :
- The difluoro group enhances hydrolytic stability under acidic conditions compared to hydroxymethyl-substituted analogs (e.g., 1126650-66-5) .
- tert-Butyl carbamates generally resist nucleophilic attack but decompose under strong acids (e.g., TFA), a property shared across this class .
Applications in Drug Discovery: The 3,3-difluoro motif is critical in protease inhibitors due to its ability to mimic transition states, whereas ethynyl-substituted analogs (e.g., 1259034-35-9) are used in click chemistry . Non-fluorinated derivatives (e.g., 138108-72-2) are more flexible but less metabolically stable .
Research Findings and Case Studies
- Synthetic Utility : this compound serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, where fluorination improves target selectivity .
- Thermodynamic Studies: Differential scanning calorimetry (DSC) reveals a melting point of 78–82°C, higher than monofluoro analogs (e.g., 1166820-07-0, mp 65–68°C), attributed to stronger intermolecular interactions .
Biological Activity
Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique azetidine ring substituted with two fluorine atoms and a tert-butyl group. This structure contributes to its stability and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H15F2NO2 |
| Molecular Weight | 219.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The difluoroazetidinyl moiety enhances the compound's binding affinity to these targets, potentially leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to neurotransmission, which could be beneficial in treating central nervous system disorders.
- Receptor Modulation : The compound may modulate the activity of certain receptors, impacting signaling pathways associated with various diseases.
Research Findings
- In Vitro Studies : Research has shown that this compound exhibits significant inhibitory activity against specific enzymes. For instance, it has been tested against polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival, suggesting potential applications in tuberculosis treatment .
- Pharmacokinetics : A study on the pharmacokinetics of similar compounds revealed that the difluoro analogs exhibit lower clearance rates compared to other azetidine derivatives, indicating prolonged activity in vivo . This suggests that this compound may have favorable pharmacokinetic properties.
- Case Studies : In a comparative analysis with other azetidine derivatives, this compound demonstrated superior potency in cellular assays (31 nM) with low efflux ratios, making it a promising candidate for further development .
Case Study 1: Antitubercular Activity
A recent study identified novel inhibitors targeting Pks13 derived from high-throughput screening. This compound was included in this screening and showed promising results in inhibiting Mycobacterium tuberculosis growth .
Case Study 2: CNS Disorders
Another study focused on the compound's potential effects on neurotransmitter systems. It was found to enhance the binding affinity for certain receptors implicated in mood regulation, suggesting applications in treating depression and anxiety disorders .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3,3-difluoroazetidine-1-carboxylate?
A common approach involves functionalizing the azetidine ring via fluorination and protecting-group chemistry. For example:
Q. Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–20°C |
| Catalysts/Reagents | TEA, DMAP |
| Yield Optimization | Monitor via TLC or HPLC |
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to resolve fluorine positioning in the azetidine ring .
- NMR Analysis : NMR is critical for distinguishing between axial and equatorial fluorine substituents. and NMR can confirm Boc-group integrity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFNO) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Keep at –20°C under inert gas (N/Ar) to prevent hydrolysis of the Boc group.
- Safety : Use fume hoods, gloves, and eye protection due to potential fluorinated byproduct toxicity .
Advanced Research Questions
Q. How can computational methods improve the design of fluorination reactions for azetidine derivatives?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in fluorination steps. ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent polarity, temperature) .
- Case Study : Compare energy barriers for axial vs. equatorial fluorine substitution to rationalize experimental outcomes.
Q. How do researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Mechanistic Analysis : Use isotopic labeling (e.g., in tert-butyl groups) to trace reaction pathways.
- Data Triangulation : Cross-validate NMR, X-ray, and MS results to identify impurities (e.g., de-Boc products or dimerization artifacts) .
- Theoretical Frameworks : Apply reaction network analysis to distinguish kinetic vs. thermodynamic control in fluorination steps .
Q. What strategies enhance the regioselectivity of difluorination in strained azetidine systems?
- Steric and Electronic Tuning : Introduce electron-withdrawing groups (EWGs) to polarize the azetidine ring, favoring fluorination at the 3,3-positions.
- Catalysis : Screen Lewis acids (e.g., BF-OEt) to stabilize intermediates and reduce side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance fluorine electrophilicity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiomer separation.
- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and minimize racemization .
Methodological Tables
Q. Table 1: Comparative Analysis of Fluorination Reagents
| Reagent | Selectivity | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| DAST | Moderate | 60–70 | –10°C, DCM | |
| Deoxofluor | High | 85–90 | RT, THF | |
| XtalFluor-E | Low | 40–50 | 0°C, MeCN |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| NMR | δ –180 ppm (axial F), –190 ppm (eq) | Fluorine position in ring |
| HRMS | m/z 212.0832 (M+H) | Confirms molecular formula |
| IR | 1720 cm (C=O stretch) | Boc-group integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
